molecular formula C8H5Cl3O B1411122 3,5-Dichloro-2-methylbenzoyl chloride CAS No. 1803836-08-9

3,5-Dichloro-2-methylbenzoyl chloride

Cat. No. B1411122
CAS RN: 1803836-08-9
M. Wt: 223.5 g/mol
InChI Key: STPLLSHBNCZUCH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzoyl chloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a strong odor. This compound is used in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzoyl chloride is not well understood. However, it is believed to act as a reactive intermediate in organic chemistry reactions, and it can undergo various chemical transformations.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,5-Dichloro-2-methylbenzoyl chloride. However, it is known to be toxic and can cause skin and eye irritation. It is also a respiratory and skin sensitizer.

Advantages and Limitations for Lab Experiments

3,5-Dichloro-2-methylbenzoyl chloride has several advantages for lab experiments. It is a readily available reagent and can be used in various organic chemistry reactions. However, it is toxic and requires proper handling and disposal. It is also a respiratory and skin sensitizer, and therefore, appropriate safety measures should be taken when using this compound.

Future Directions

There are several future directions for the use of 3,5-Dichloro-2-methylbenzoyl chloride in scientific research. One of the areas of interest is the development of new synthetic routes and methods for the synthesis of this compound. Another area of interest is the use of this compound as a reagent in the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, the development of new methods for the safe handling and disposal of this compound is also an area of interest for future research.

Scientific Research Applications

3,5-Dichloro-2-methylbenzoyl chloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry reactions.

properties

IUPAC Name

3,5-dichloro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLLSHBNCZUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276311
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methylbenzoyl chloride

CAS RN

1803836-08-9
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803836-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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